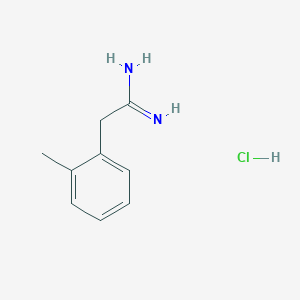

2-(2-Methylphenyl)ethanimidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methylphenyl)ethanimidamide hydrochloride is a chemical compound with the CAS Number: 22793-47-1 . It has a molecular weight of 184.67 . The IUPAC name for this compound is this compound . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H12N2.ClH/c1-7-4-2-3-5-8(7)6-9(10)11;/h2-6H,10-11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 184.67 . The compound’s InChI code is1S/C9H12N2.ClH/c1-7-4-2-3-5-8(7)6-9(10)11;/h2-6H,10-11H2,1H3;1H .

Wissenschaftliche Forschungsanwendungen

Polymer Curing Mechanisms and Kinetics

One study explores the curing mechanisms and kinetics of diglycidyl ether of bisphenol A using various imidazole curing agents, including 2-methylimidazole (2-MI), revealing insights into the curing behavior influenced by steric versus inductive effects. This research could be valuable for developing advanced materials with tailored properties (Ooi, Cook, Simon, & Such, 2000).

Environmental Degradation of Pesticides

Another study examines the metabolic fate of methoxychlor, a pesticide, in the human intestinal gut by Eubacterium limosum, shedding light on potential environmental and health impacts of pesticide degradation products (Yim, Seo, Kang, Ahn, & Hur, 2008).

Metal Complexes Synthesis

Research on the synthesis of new vic-dioxime complexes, including derivatives involving ethanimidamide structures, highlights the potential of these compounds in coordination chemistry for creating novel metal complexes with specific electronic and structural properties (Canpolat & Kaya, 2005).

Corrosion Inhibition

Studies on the inhibitory effects of Schiff bases, including those related to ethanimidamide derivatives, on mild steel corrosion provide insights into their application in protecting materials against corrosive environments, which is crucial for industrial applications (Behpour, Ghoreishi, Soltani, Salavati‐Niasari, Hamadanian, & Gandomi, 2008).

High-Performance Polymers

Research on the synthesis of a hydroxyl diamine and its application in producing poly(hydroxyl imides) and polyimide–SiO2 hybrids demonstrates the role of such compounds in fabricating high-performance materials with enhanced thermal and optical properties, suitable for advanced technological applications (Wang, Lin, Chang, & Shih, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-7-4-2-3-5-8(7)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOREPRHTJZHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)

![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)

![5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2939649.png)

![(5E)-3-[(2,4-dinitrophenyl)amino]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2939655.png)

![4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2939657.png)

![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)